Lurasidone - 367514-87-2

Lurasidone

Catalog Number: EVT-252952
CAS Number: 367514-87-2
Molecular Formula: C28H36N4O2S
Molecular Weight: 492.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lurasidone is a benzisothiazole derivative classified as an atypical antipsychotic agent. [] In scientific research, Lurasidone serves as a valuable tool for investigating the complexities of neurotransmission, particularly within the serotonergic and dopaminergic systems. [] Its unique receptor binding profile makes it a subject of interest for exploring novel therapeutic targets for various mental health conditions. []

Synthesis Analysis

The synthesis of Lurasidone involves several critical steps and intermediates. A notable method includes the reaction of (1R,2R)-cyclohexane-1,2-diyldimethanol with mesyl chloride in the presence of a tertiary amine such as triethylamine. This reaction is typically conducted in organic solvents like dichloromethane or acetonitrile. The process yields an intermediate that undergoes further transformations to produce Lurasidone .

An alternative method involves the reduction of nitro intermediates to amino compounds followed by reaction with anhydrides to yield Lurasidone. The process can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice . The synthesis also emphasizes the resolution of racemic mixtures to isolate the active enantiomer using chiral acids like L-tartaric acid .

Molecular Structure Analysis

Lurasidone's molecular structure features a complex arrangement that includes a hexahydroisoindole core linked to a piperazine moiety and a benzo[d]isothiazole group. It possesses multiple chiral centers, contributing to its stereochemical complexity. The compound has a molecular formula of C_22H_24N_4O_2S and a molecular weight of approximately 396.52 g/mol .

The structural analysis reveals that Lurasidone's design allows for effective binding at dopamine and serotonin receptors, which is crucial for its antipsychotic action. The presence of various functional groups enhances its pharmacological properties while also influencing solubility and stability .

Chemical Reactions Analysis

Lurasidone participates in several chemical reactions during its synthesis and degradation processes. Key reactions include:

  • Formation of Intermediates: The initial steps involve mesylation followed by nucleophilic attacks by amine groups.
  • Reduction Reactions: Nitro groups in intermediates are reduced to amino groups using reducing agents such as lithium aluminum hydride.
  • Hydrochlorination: The final product is often converted to its hydrochloride salt form for improved stability and solubility .

Degradation studies indicate that Lurasidone is susceptible to alkaline hydrolysis, leading to the breakdown of its isoindole ring under basic conditions. Oxidative degradation also occurs but requires more extreme conditions .

Mechanism of Action

Lurasidone's mechanism of action primarily involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps balance dopaminergic activity in the mesolimbic pathway while mitigating the risk of extrapyramidal symptoms associated with traditional antipsychotics .

Pharmacological studies have shown that Lurasidone also interacts with other receptors such as 5-HT1A (as an agonist) and alpha-1 adrenergic receptors, which may contribute to its therapeutic effects and side effect profile . The binding affinity data reveal that Lurasidone has a Ki value in the low nanomolar range for these receptors, indicating potent activity.

Physical and Chemical Properties Analysis

Lurasidone is characterized by its physical properties:

The compound exhibits polymorphism, existing in multiple crystalline forms which can significantly impact its bioavailability and processing characteristics .

Applications

Lurasidone is primarily used in clinical settings for:

  • Schizophrenia Treatment: Effective in managing symptoms with a favorable side effect profile compared to older antipsychotics.
  • Bipolar Disorder Management: Approved for use in depressive episodes associated with bipolar disorder.

Research continues into improving formulations of Lurasidone to enhance solubility and stability through novel delivery systems such as inclusion complexes with cyclodextrins . Ongoing studies aim to explore additional therapeutic applications based on its receptor binding profile.

Neurochemical Mechanisms and Receptor Pharmacology

Dopaminergic and Serotonergic Receptor Binding Affinities

Lurasidone hydrochloride, a benzisothiazol derivative, exhibits a high-affinity receptor binding profile centered on dopaminergic and serotonergic systems. Its antipsychotic and antidepressant properties stem from balanced interactions with key receptors:

  • Dopamine D₂ receptors: Binds with subnanomolar affinity (Kᵢ = 0.994 nM), positioning it as a potent antagonist [8] [5].
  • Serotonin receptors: Demonstrates strong antagonism at 5-HT₂ₐ (Kᵢ = 0.47 nM) and 5-HT₇ (Kᵢ = 0.495–2.10 nM), alongside partial agonism at 5-HT₁ₐ (Kᵢ = 6.38–6.75 nM) [1] [2] [6].Negligible affinity for histamine H₁ or muscarinic receptors underlies its favorable metabolic side-effect profile [1] [4].

Table 1: Receptor Binding Affinity Profile of Lurasidone

ReceptorBinding Affinity (Kᵢ, nM)ActionFunctional Outcome
Dopamine D₂0.994AntagonistAntipsychotic efficacy
5-HT₂ₐ0.47AntagonistReduces negative symptoms, lowers EPS risk
5-HT₇0.495–2.10AntagonistPro-cognitive, mood stabilization
5-HT₁ₐ6.38–6.75Partial agonistAnxiolytic, antidepressant effects
α₂C10.8AntagonistAugments prefrontal monoamine release

Antagonism at D2, 5-HT2A, and 5-HT7 Receptors

Lurasidone’s D₂ antagonism mitigates hyperdopaminergic signaling in the mesolimbic pathway, alleviating positive symptoms of psychosis [1] [5]. Concurrent 5-HT₂ₐ blockade enhances cortical dopamine and glutamate release, improving cognitive and negative symptoms [4] [10]. Its distinctive 5-HT₇ antagonism (highest among atypical antipsychotics) regulates glutamatergic transmission and circadian rhythms, directly influencing mood and cognition [6] [2]. Preclinical studies confirm that 5-HT₇ inhibition rescues stress-induced synaptic deficits in the prefrontal cortex by normalizing BDNF expression [3].

Partial Agonism at 5-HT1A Receptors

As a 5-HT₁ₐ partial agonist, lurasidone enhances prefrontal serotonergic tone, which modulates emotional processing and stress resilience. This activity potentiates dopamine release in the medial prefrontal cortex while attenuating excessive activity in the amygdala, creating an antidepressant effect [4] [10]. In vivo models demonstrate that 5-HT₁ₐ activation synergizes with D₂ antagonism to reverse CMS-induced anhedonia and synaptic protein deficits (e.g., PSD95, mTOR) [3].

Comparative Affinity Profiling Across Antipsychotic Agents

Lurasidone’s receptor selectivity distinguishes it from other antipsychotics:

  • Vs. risperidone: 10-fold higher affinity for 5-HT₇ and 5-HT₁ₐ receptors [4].
  • Vs. olanzapine: 50-fold greater 5-HT₇ binding (IC₅₀ = 90 nM vs. 5,200 nM) [6].
  • Vs. quetiapine: Minimal H₁/M₁ activity, reducing sedation/metabolic risks [1] [5].This optimized profile enables robust efficacy in mood disorders without compromising tolerability.

Molecular Interactions in Mesolimbic and Mesocortical Pathways

Lurasidone exerts pathway-specific neuromodulation:

  • Mesocortical pathway: Enhances dopamine and glutamate release in the prefrontal cortex via 5-HT₁ₐ agonism and α₂C antagonism. This upregulates BDNF transcription and synaptic protein synthesis (e.g., PSD95), reversing stress-induced dendritic atrophy [3] [10].
  • Mesolimbic pathway: D₂ blockade dampens ventral striatal hyperactivity, normalizing reward processing. PET studies show 60–70% D₂ occupancy in the striatum at therapeutic doses, below the threshold for extrapyramidal symptoms [1] [4].Region-specific dopamine turnover is critical: lurasidone increases cortical dopamine by 200% but only marginally affects striatal levels, minimizing motor side effects [10].

Table 2: Pathway-Specific Effects of Lurasidone

Neural PathwayKey Receptors EngagedNeurochemical OutcomeFunctional Impact
Mesocortical5-HT₁ₐ (partial agonist), α₂C (antagonist)↑ Dopamine, ↑ glutamate, ↑ BDNFCognitive enhancement, antidepressant effects
MesolimbicD₂ (antagonist)↓ Dopamine hyperactivityAntipsychotic action
Hippocampal5-HT₇ (antagonist)↑ Synaptic plasticity proteins (PSD95, mTOR)Mood stabilization

Role of 5-HT7 Receptor Modulation in Mood Stabilization

The 5-HT₇ receptor is densely expressed in the thalamus, hypothalamus, and prefrontal cortex—regions governing mood and circadian rhythms [6]. Lurasidone’s high-affinity antagonism (Kᵢ = 0.495–1.55 nM) at these receptors:

  • Restores synaptic plasticity: Reverses CMS-induced downregulation of BDNF transcripts with long 3′-UTRs, which are critical for dendritic trafficking and synaptic maintenance [3].
  • Modulates glutamatergic signaling: Suppresses GABAergic interneuron overactivity, enhancing pyramidal neuron excitation in mood-regulating circuits [6].
  • Regulates circadian biology: Antagonism normalizes stress-induced disruptions in sleep architecture and HPA axis function [2] [9].Network pharmacology analyses confirm that 5-HT₇ inhibition interacts with serotonergic synapse pathways (via HTR7, SLC18A2, MAOB) to buffer against manic switching in bipolar depression [9].

Table 3: Brain Regional Distribution of 5-HT₇ Receptors and Lurasidone Effects

Brain RegionRelative 5-HT₇ DensityLurasidone’s Primary Action
ThalamusHighModulates sensory integration and arousal
HypothalamusHighRegulates HPA axis and circadian rhythms
HippocampusModerateEnhances synaptic plasticity and memory
Prefrontal cortexModerateRestores BDNF and synaptic protein expression
StriatumLowMinimal direct effects

Properties

CAS Number

367514-87-2

Product Name

Lurasidone

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

Molecular Formula

C28H36N4O2S

Molecular Weight

492.7 g/mol

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1

InChI Key

PQXKDMSYBGKCJA-CVTJIBDQSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Solubility

In water, 5.32X10-2 mg/L at 25 °C (est)

Synonyms

13496, SM
HCl, Lurasidone
Hydrochloride, Lurasidone
latuda
lurasidone
Lurasidone HCl
Lurasidone Hydrochloride
N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide
SM 13,496
SM 13496
SM-13,496
SM-13496
SM13,496
SM13496

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.